- Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation, ACS Catalysis, 2022, 12(15), 8995-9002
Cas no 915412-92-9 (2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
915412-92-9 structure
Product Name:2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro CAS:915412-92-9
Le MF:C14H17BO3
Mégawatts:244.093984365463
CID:2106528
PubChem ID:57470991
Update Time:2025-11-02
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzofuran
- 2-(1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- QHBWRIRRPKKWSW-UHFFFAOYSA-N
- MB19121
- 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzofuran
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
- 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzofuran
- Z2049763645
- DA-22627
- 915412-92-9
- SCHEMBL3930607
- EN300-734278
- F53388
- CS-0369166
- 2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- Piscine à noyau: 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9H,1-4H3
- La clé Inchi: QHBWRIRRPKKWSW-UHFFFAOYSA-N
- Sourire: O1B(C2=CC=CC3=C2C=CO3)OC(C)(C)C1(C)C
Propriétés calculées
- Qualité précise: 244.1270746g/mol
- Masse isotopique unique: 244.1270746g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 1
- Complexité: 313
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 31.6
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM218731-1g |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 1g |
$649 | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04649-5g |
2-(benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 95% | 5g |
$1350 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439836-100mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 98% | 100mg |
¥2352.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439836-250mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 98% | 250mg |
¥3998.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439836-1g |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 98% | 1g |
¥11193.00 | 2024-04-25 | |
| Chemenu | CM218731-1g |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 1g |
$1447 | 2024-07-20 | |
| Ambeed | A348542-50mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 50mg |
$188.0 | 2025-04-15 | |
| Ambeed | A348542-100mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 100mg |
$318.0 | 2025-04-15 | |
| Ambeed | A348542-250mg |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 250mg |
$541.0 | 2025-04-15 | |
| Ambeed | A348542-1g |
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
915412-92-9 | 97% | 1g |
$1460.0 | 2025-04-15 |
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
1.2 Catalysts: 15-Crown-5 ; 16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; rt
3.4 Solvents: Dichloromethane ; 4 h, reflux
1.2 Catalysts: 15-Crown-5 ; 16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; rt
3.4 Solvents: Dichloromethane ; 4 h, reflux
Référence
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Solvents: Dichloromethane ; 4 h, reflux
1.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Solvents: Dichloromethane ; 4 h, reflux
Référence
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
Méthode de production 4
Conditions de réaction
1.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.4 Solvents: Dichloromethane ; 4 h, reflux
2.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.4 Solvents: Dichloromethane ; 4 h, reflux
Référence
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 18 h, rt → 80 °C
Référence
- 4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- 4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates, United States, , ,
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2,3-Dimethylbutane-2,3-diol
- 4-bromo-1-benzofuran
- Bromoacetaldehyde dimethyl acetal
- Bis(pinacolato)diborane
- 1-Bromo-3-(2,2-dimethoxyethoxy)benzene
- 6-bromo-1-benzofuran
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:915412-92-9)2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro de commande:A1241319
État des stocks:in Stock
Quantité:50mg/100mg/250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 18:40
Prix ($):154/260/443/1194
Courriel:sales@amadischem.com
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Littérature connexe
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:915412-92-9)2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Pureté:99%/99%/99%/99%
Quantité:50mg/100mg/250mg/1g
Prix ($):154/260/443/1194